molecular formula C7H5BrFNO2 B3011184 4-Amino-2-bromo-3-fluorobenzoic acid CAS No. 1696166-92-3

4-Amino-2-bromo-3-fluorobenzoic acid

Cat. No. B3011184
CAS RN: 1696166-92-3
M. Wt: 234.024
InChI Key: XHESDCFUAUDFKK-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-3-fluorobenzoic acid is a chemical compound that belongs to the family of benzoic acids. It is a white crystalline powder that is used in various scientific research applications. This compound has gained significant attention in recent years due to its potential therapeutic properties.

Scientific Research Applications

  • Synthesis and Characterization :

    • Zhou Peng-peng (2013) discussed the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile, highlighting the method's low cost and suitability for industrial-scale production Synthesis of 3-Bromo-2-fluorobenzoic Acid.
  • Biological Activity Studies :

    • B. S. Holla, K. Bhat, N. S. Shetty (2003) researched the use of fluorine-containing benzoic acids, including 4-fluorobenzoic acid, in synthesizing new molecules with potential antibacterial properties Synthesis of Some New Fluorine Containing Thiadiazolotriazinones as Potential Antibacterial Agents.
    • P. Szymański, M. Markowicz, M. Bajda, B. Malawska, E. Mikiciuk-Olasik (2012) synthesized new derivatives of 4-fluorobenzoic acid and tetrahydroacridine to inhibit cholinesterases, showing potential in Alzheimer's disease treatment Synthesis, Biological Activity and Molecular Modeling of 4-Fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide Derivatives as Cholinesterase Inhibitors.
  • Chemical Analysis :

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-amino-2-bromo-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHESDCFUAUDFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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